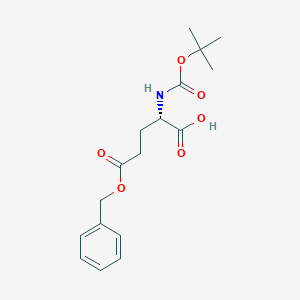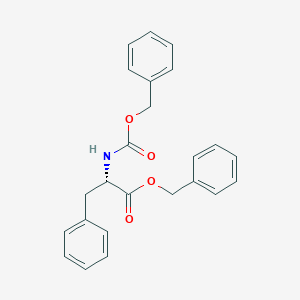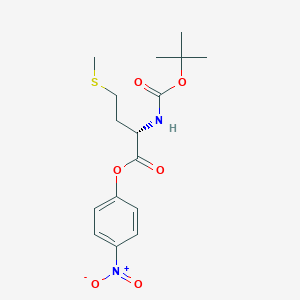
Boc-Glu(OBzl)-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
tert-Butyloxycarbonyl-L-glutaminsäure(Benzylester) wird häufig in der wissenschaftlichen Forschung eingesetzt, insbesondere in den Bereichen Chemie, Biologie und Medizin. Einige seiner Anwendungen umfassen:
Peptidsynthese: Als Baustein bei der Synthese von Peptiden und Proteinen.
Enzyminhibitoren: Verwendet bei der Synthese von Peptid-basierten Inhibitoren für Enzyme wie humane Caspasen und humane Rhinovirus 3C-Protease.
Arzneimittelentwicklung: Eingesetzt bei der Entwicklung neuer Pharmazeutika und Therapeutika.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyloxycarbonyl-L-glutaminsäure(Benzylester) beinhaltet in erster Linie seine Rolle als geschützte Aminosäure in der Peptidsynthese. Die Boc-Gruppe schützt die Aminogruppe vor unerwünschten Reaktionen, während der Benzylester die Carboxylgruppe der Seitenkette schützt. Diese Schutzgruppen können unter bestimmten Bedingungen selektiv entfernt werden, was die schrittweise Synthese von Peptiden ermöglicht .
Wirkmechanismus
Target of Action
Boc-Glu(OBzl)-OH is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter in the brain, and it plays a crucial role in cognitive functions. Therefore, the primary targets of this compound are likely to be the glutamate receptors in the brain.
Mode of Action
As a glutamic acid derivative, this compound may interact with its targets by mimicking the action of glutamic acid. It may bind to the glutamate receptors, influencing the secretion of anabolic hormones, and supply of fuel during exercise .
Biochemical Pathways
Given its role as an ergogenic supplement, it may influence several pathways related to energy production and utilization, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential influence on various biochemical pathways. It may enhance physical performance, mental acuity during stress-related tasks, and protect against exercise-induced muscle damage .
Biochemische Analyse
Biochemical Properties
Boc-Glu(OBzl)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It is used as an N-terminal protected amino acid in SPPS to introduce glutamate residues into peptides. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is a substrate for vitamin K-dependent carboxylation, which is essential for the post-translational modification of certain proteins . Additionally, this compound is involved in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus 3C protease, demonstrating its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes due to its role in peptide synthesis. The peptides synthesized using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, peptide-based inhibitors synthesized with this compound can modulate the activity of caspases, which are crucial for apoptosis and inflammation . This modulation can lead to changes in cell survival, proliferation, and immune responses. Additionally, the compound’s involvement in the synthesis of peptides that inhibit human rhinovirus 3C protease highlights its potential impact on viral replication and host cell interactions .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into peptides during SPPS. The compound’s benzyl ester group provides protection to the glutamate residue, preventing unwanted side reactions during peptide synthesis. Once the peptide synthesis is complete, the protecting group can be removed to yield the desired peptide. This compound’s role as a substrate for vitamin K-dependent carboxylation further illustrates its involvement in post-translational modifications, which are critical for the biological activity of many proteins . Additionally, the synthesized peptides can inhibit enzymes like caspases and human rhinovirus 3C protease by binding to their active sites, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Over time, degradation of this compound can lead to a decrease in its effectiveness in peptide synthesis. Long-term studies have shown that the compound retains its activity for several years when stored under optimal conditions . Any degradation products formed over time may impact the quality and yield of the synthesized peptides.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound is generally well-tolerated at low to moderate doses, with minimal adverse effects . At high doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. The threshold for these toxic effects can vary depending on the animal model and the route of administration. It is essential to carefully monitor the dosage and administration of this compound in animal studies to avoid any adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in peptide synthesis. The compound interacts with enzymes such as vitamin K-dependent carboxylase, which catalyzes the carboxylation of glutamate residues in proteins . This post-translational modification is crucial for the biological activity of many proteins, including those involved in blood clotting and bone metabolism. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes like caspases and human rhinovirus 3C protease .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria, depending on the presence of targeting signals . These signals can include specific amino acid sequences or modifications that facilitate the transport of this compound to its intended location. The subcellular localization of this compound can influence its activity and function, particularly in the context of peptide synthesis and enzyme inhibition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Boc-Glu(OBzl)-OH is synthesized through the esterification of L-glutamic acid. The process involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the esterification of the side chain carboxyl group with a benzyl (OBzl) group. The reaction typically uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyloxycarbonyl-L-glutaminsäure(Benzylester) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure zu ergeben.
Häufige Reagenzien und Bedingungen
Hydrolyse: Natriumhydroxid (NaOH) oder Salzsäure (HCl) können zur Hydrolyse verwendet werden.
Wichtigste gebildete Produkte
Hydrolyse: L-Glutaminsäure und Benzylalkohol.
Entschützung: L-Glutaminsäure nach Entfernung der Boc- und Benzylgruppen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Boc-Glu-OtBu: Ein weiteres Derivat der Glutaminsäure mit einem tert-Butylester anstelle eines Benzylesters.
Fmoc-Glu(OtBu)-OH: Ein Derivat mit einer Fluorenylmethyloxycarbonyl(Fmoc)-Schutzgruppe anstelle von Boc.
Einzigartigkeit
tert-Butyloxycarbonyl-L-glutaminsäure(Benzylester) ist aufgrund seiner spezifischen Kombination von Schutzgruppen einzigartig, die Stabilität und Selektivität während der Peptidsynthese gewährleisten. Der Benzylester bietet ein anderes Reaktivitätsprofil im Vergleich zu anderen Estern, was ihn für bestimmte synthetische Anwendungen geeignet macht .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(15(20)21)9-10-14(19)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDUMMXHVCMISJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883495 | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13574-13-5 | |
| Record name | 5-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13574-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((1,1-dimethylethoxy)carbonyl)-, 5-(phenylmethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013574135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-benzyl N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)

